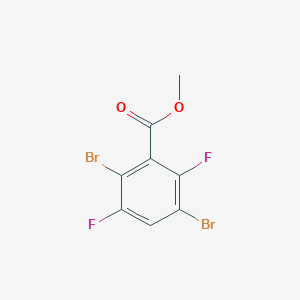![molecular formula C12H14ClN3 B13666299 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C12H13N3·HCl It is a derivative of imidazo[1,2-a]pyrazine, a bicyclic nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents are used under conditions such as reflux or room temperature, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with various functional groups, which can further enhance the compound’s properties and applications.
科学的研究の応用
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A structurally similar compound with different substituents.
3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A derivative with a trifluoromethyl group, which can alter its chemical and biological properties.
Uniqueness
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is unique due to the presence of the phenyl group, which can enhance its aromaticity and potential interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C12H14ClN3 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12;/h1-5,8,13H,6-7,9H2;1H |
InChIキー |
NOTDYWGLJSKKJC-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=NC=C2C3=CC=CC=C3)CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


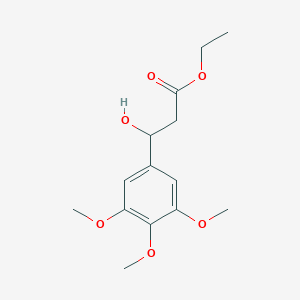





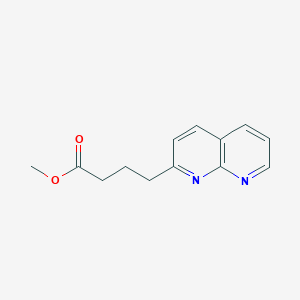
![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)
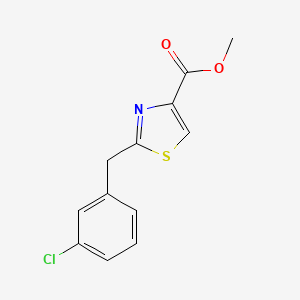
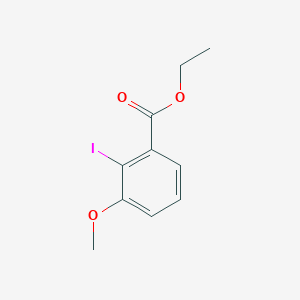
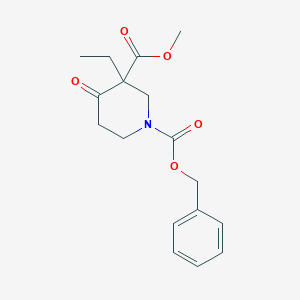
![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
